molecular formula C14H13N3O B1417306 1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine CAS No. 33235-39-1

1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Katalognummer: B1417306
CAS-Nummer: 33235-39-1
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: MERCHBBBCBRXPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine is a chemical compound featuring a benzimidazole core, a privileged scaffold in medicinal chemistry. This specific derivative, characterized by a 2-methoxyphenyl substituent at the 1-position, is of significant interest in various research applications. Benzimidazole-based structures are widely investigated for their potential as therapeutic agents due to their ability to interact with biologically relevant enzymes and receptors . As a key synthetic intermediate, this compound can be utilized in the development of novel heterobicyclic inhibitors for targets such as MAT2A, which is relevant in oncology research . The structural motif is also commonly explored in the synthesis of fluorescent probes and as a building block in materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Researchers can leverage this high-purity compound to advance discovery in drug development and other scientific fields.

Eigenschaften

IUPAC Name

1-(2-methoxyphenyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-13-9-5-4-8-12(13)17-11-7-3-2-6-10(11)16-14(17)15/h2-9H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERCHBBBCBRXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Cellular Effects

1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, it can induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can be used to study its therapeutic potential. At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The interaction with cofactors such as NADPH is crucial for these metabolic reactions. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which are known to play a role in drug resistance. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been found to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes. The presence of specific targeting signals, such as nuclear localization signals, can direct the compound to the nucleus, where it can interact with DNA and transcription factors.

Biologische Aktivität

1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine is a compound belonging to the benzodiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}

This structure features a benzodiazole core with a methoxyphenyl substituent, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that benzodiazole derivatives exhibit significant antimicrobial activity. The presence of the benzodiazole moiety in this compound may enhance its ability to interact with microbial targets. Research has shown that similar compounds can inhibit bacterial growth by disrupting cellular processes .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong anticancer potential .

Cell Line IC50 (µM)
A54910.5
MCF-78.3
HeLa12.0

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or proteins involved in cell signaling pathways. For example, similar benzodiazole derivatives have been reported to inhibit protein-protein interactions critical for cancer progression and metastasis .

Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized several benzodiazole derivatives and tested their efficacy against human cancer cell lines. The study found that this compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 8.3 µM. The study concluded that the compound could serve as a lead for further development in cancer therapeutics .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzodiazole derivatives, including this compound. The compound showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Safety Profile

According to PubChem, the compound is classified as harmful if swallowed and can cause skin irritation . This necessitates caution in handling and application in therapeutic contexts.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antihypertensive Activity
This compound is structurally similar to urapidil, a known antihypertensive agent that activates the 5HT-1A receptor. Preliminary studies suggest that 1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine may exhibit similar central antihypertensive effects by modulating blood pressure regulation pathways.

Mechanism of Action
The compound's mechanism likely involves the inhibition of certain kinases by binding to their ATP-binding sites, which prevents critical phosphorylation events necessary for signal transduction. This inhibition can lead to altered cellular signaling pathways that are crucial in managing hypertension.

Cellular Effects and Cancer Research

Induction of Apoptosis
Research indicates that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways. This property positions the compound as a potential candidate for cancer therapeutics, particularly in targeting malignant cells while sparing normal cells.

Stability and Dosage Effects
In laboratory settings, the stability of this compound under standard conditions is noted; however, degradation occurs when exposed to light or high temperatures. The effects observed vary significantly with dosage in animal models—low doses exhibit minimal toxicity while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity.

Metabolic Pathways

Cytochrome P450 Interactions
The compound undergoes metabolic processing primarily through cytochrome P450 enzymes, which facilitate its oxidation and subsequent formation of various metabolites. Understanding these metabolic pathways is crucial for predicting pharmacokinetic behavior and potential drug interactions.

Transport and Distribution

The transport mechanisms for this compound within biological systems involve specific transporters such as ABC transporters. These proteins play a significant role in drug resistance phenomena, which is an important consideration in both pharmacological applications and therapeutic development.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

  • 1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CID 43148821): The methoxy group at the para position (C₄) reduces steric hindrance compared to the ortho-substituted target compound.
  • 1-Benzyl-1H-1,3-benzodiazol-2-amine (CAS 43182-10-1):
    Replacing the methoxyphenyl group with a benzyl moiety increases hydrophobicity (logP) and may enhance membrane permeability. Its molecular weight is 223.28 g/mol, and it lacks the electron-donating methoxy group, which could reduce interactions with polar biological targets .

Fluorinated Derivatives

Fluorination is a common strategy to modulate bioavailability:

  • 6-Fluoro-1H-1,3-benzodiazol-2-amine (ABIFβ) and 5,6-difluoro derivatives :
    Fluorine atoms at C5/C6 increase electronegativity and metabolic stability. These compounds (Enamine) are used in ion channel studies, such as Hv1 inhibitors, due to enhanced interactions with positively charged residues .

Sulfonyl-Substituted Analogs

Sulfonyl groups introduce steric bulk and polarity:

  • 1-(1-Benzothiophene-3-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR8) :
    This derivative (C₁₅H₁₁N₃O₂S₂, 329.4 g/mol) has a melting point of 192–195°C and 100% purity. The sulfonyl group may improve solubility and serve as a hydrogen bond acceptor, making it a candidate for 5-HT6 receptor ligands .

Piperazine and Triazole-Linked Compounds

  • BAK 05-52 and BAK 04-70 :
    These dopamine D3 receptor ligands incorporate a 2-methoxyphenylpiperazine moiety linked to triazoles. While structurally distinct from benzimidazoles, they share the 2-methoxyphenyl group, which is critical for receptor binding. Yields range from 61–86%, with melting points between 129–209°C .
  • 4-(2-Iodophenyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole :
    Synthesized via click chemistry, this compound highlights alternative synthetic routes compared to traditional benzimidazole preparations. Its iodine substituent enables radioimaging applications .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent
1-(2-Methoxyphenyl)-benzodiazol-2-amine 239.28 Not reported 2-Methoxyphenyl
PR8 329.40 192–195 Benzothiophene sulfonyl
BAK 04-70 Not reported 167–168 Naphthalenyl triazole
1-(4-Methoxyphenyl)-benzodiazol-2-amine 239.28 Not reported 4-Methoxyphenyl

Vorbereitungsmethoden

Microwave-Assisted Synthesis with Er(OTf)₃ Catalyst

Basis : describes a solvent-free, microwave-irradiated method for 1,2-disubstituted benzimidazoles using Er(OTf)₃.
Procedure :

  • Reactants :
    • N-substituted o-phenylenediamine (e.g., N-(2-methoxyphenyl)-o-phenylenediamine)
    • Aldehyde (e.g., formaldehyde or formamide derivatives for introducing the amine group).
  • Conditions :
    • 1% Er(OTf)₃ catalyst, microwave irradiation (5–10 min), solvent-free.
  • Outcomes :
    • Yields: 86–99% for analogous compounds.
    • Reaction time reduced from 60 min to 5–10 min compared to conventional heating.

Polyphosphoric Acid (PPA)-Mediated Cyclization

Basis : reports benzimidazole synthesis via PPA at 250°C.
Procedure :

  • Reactants :
    • o-Phenylenediamine and 2-methoxybenzaldehyde.
  • Conditions :
    • PPA, 250°C for 6 hours, followed by basification (KOH) and extraction.
  • Outcomes :
    • Yield: ~21% for analogous structures.
    • Requires harsh conditions but avoids catalysts.

Adaptation for Target Compound :
Using 2-methoxybenzaldehyde with o-phenylenediamine in PPA could form 1-(2-methoxyphenyl)benzimidazole. Subsequent nitration/reduction or direct amination at position 2 may introduce the amine group.

Patent-Based Condensation and Functionalization

Basis : outlines multi-step syntheses for anticoagulant benzimidazoles.
Procedure :

  • Key Steps :
    • Condensation of o-phenylenediamine derivatives with carbonyl compounds.
    • Reduction using Fe-acetic acid/HCl.
  • Conditions :
    • Solvents: Tetrahydrofuran, dichloromethane.
    • Catalysts: Fe powder, acetic acid.

Adaptation for Target Compound :
Introducing 2-methoxyphenyl via N-substitution on o-phenylenediamine, followed by cyclization with a carbonyl source (e.g., formamide) and functionalization.

Comparative Analysis of Methods

Method Catalyst/Conditions Yield Time Applicability to Target
Microwave + Er(OTf)₃ Solvent-free, 5–10 min, 1% Er(OTf)₃ 86–99% 5–10 min High potential with optimized aldehydes.
PPA Cyclization 250°C, PPA ~21% 6 hours Low yield; requires post-modification.
Patent-Based Fe-acetic acid, THF/water N/A Multi-step Complex but scalable with functionalization.

Key Challenges and Considerations

  • Amine Introduction : Position 2 amination may require nitration/reduction or direct substitution, adding steps.
  • Regioselectivity : Ensuring substitution at the correct nitrogen and carbon positions is critical.
  • Catalyst Efficiency : Er(OTf)₃ offers green chemistry advantages but may need optimization for non-aromatic aldehydes.

Q & A

What are the optimal synthetic routes for 1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield and purity?

Answer:
The compound can be synthesized via oxidative cyclodesulfurization of monothioureas derived from aminophenol or O-phenylenediamine derivatives. Key steps include:

  • Iodine-mediated desulfurization : Using molecular iodine (I₂) as a cost-effective and environmentally friendly reagent, with yields ranging from 54% to 84% under reflux conditions (e.g., THF at 50–80°C) .
  • Alternative methods : Hypervalent iodine(III) reagents or LiOH/H₂O₂ may improve chemoselectivity but require stringent control of reaction time and temperature to avoid side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for high purity (>95%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.